5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one
Description
5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one is a heterocyclic compound featuring a pyrrolone core fused with a benzimidazole moiety and substituted with a 4-chlorobenzyl group. This structure combines aromatic, electron-rich benzimidazole and chlorinated benzyl groups, which are known to influence pharmacological properties such as receptor binding, solubility, and metabolic stability .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-[(4-chlorophenyl)methyl]-5-imino-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-12-7-5-11(6-8-12)9-23-10-15(24)16(17(23)20)18-21-13-3-1-2-4-14(13)22-18/h1-8,20,24H,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDOKDSPTTWIBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Moiety Synthesis
The 1H-benzo[d]imidazol-2-yl group is synthesized from o-phenylenediamine precursors. A common route involves condensation with carbonyl sources under acidic conditions. For example:
- Nitration : o-Phenylenediamine (I) reacts with urea to form benzimidazolone (II), which undergoes nitration to introduce a nitro group at position 5.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, yielding 5-aminobenzimidazolone.
Table 1: Benzimidazole Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 89.3 | 97.2 | |
| Reduction | Pd/C, H₂ (1.5 MPa), 75°C | 93.7 | 98.9 |
Pyrrolone Ring Formation
The 1H-pyrrol-3(2H)-one core is constructed via cyclization of γ-keto amides. A proposed pathway involves:
Coupling of Benzimidazole and Pyrrolone
Coupling the benzimidazole to the pyrrolone requires regioselective C–N bond formation. Methods include:
- Buchwald-Hartwig Amination : Palladium-catalyzed cross-coupling between bromopyrrolone and benzimidazole.
- Nucleophilic Substitution : Reacting a halogenated pyrrolone with benzimidazole under basic conditions (K₂CO₃, DMF).
Table 2: Coupling Reaction Conditions
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 110 | 78 | |
| Nucleophilic | K₂CO₃ | DMF | 80 | 65 |
Introduction of 4-Chlorobenzyl Group
The 1-(4-chlorobenzyl) substituent is introduced via alkylation:
Final Functionalization: Nitro to Amino Reduction
The 5-nitro group is reduced to an amine using:
- Catalytic Hydrogenation : Pd/C in methanol under 1.5 MPa H₂, yielding 93.7%.
- Alternative Methods : Fe/NH₄Cl or Na₂S₂O₄, though with lower selectivity.
Optimization of Reaction Conditions
Critical parameters include:
- Temperature : Diazotization at 0–5°C prevents side reactions.
- Catalyst Loading : 5% Pd/C maximizes hydrogenation efficiency.
- Solvent Choice : Methanol or ethanol balances reactivity and solubility.
Analytical Characterization
Table 3: Spectroscopic Data
| Compound | NMR (δ, ppm) | MS (m/z) | HPLC Purity (%) | |
|---|---|---|---|---|
| Intermediate (V) | 7.2–7.8 (m, Ar-H) | 212.1 | 97.2 | |
| Final Product | 6.8–7.4 (m, Ar-H), 4.5 (s, CH₂) | 398.2 | 98.9 |
Chemical Reactions Analysis
Condensation Reactions
The amino group at position 5 of the pyrrolone ring participates in condensation reactions with aldehydes or ketones. For example:
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Schiff Base Formation : Reacting with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions yields imine derivatives. This reaction is facilitated by the electron-rich amino group, which nucleophilically attacks the carbonyl carbon .
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Cyclocondensation : In the presence of diketones (e.g., benzil), the amino group undergoes cyclization to form fused heterocycles. Iodine/H₂O catalytic systems have been shown to promote such reactions at 70°C, yielding imidazole derivatives .
Alkylation and Acylation
The primary amino group and benzimidazole nitrogen atoms are susceptible to alkylation or acylation:
Longer alkyl chains (e.g., heptyl groups) enhance lipophilicity, improving membrane permeability in bioactive analogs .
Oxidative Coupling
The benzimidazole moiety undergoes oxidative coupling in the presence of iodine or Na₂S₂O₅:
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Dimerization : Under aerobic conditions, iodine catalyzes the formation of bis-benzimidazole derivatives via C–N bond formation .
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Cross-Coupling : With aryl boronic acids, palladium-catalyzed Suzuki–Miyaura reactions yield biaryl hybrids, expanding structural diversity .
Electrophilic Substitution
The electron-rich benzimidazole ring undergoes electrophilic substitution:
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Nitration : Nitration at position 5 of the benzimidazole ring occurs with HNO₃/H₂SO₄, producing nitro derivatives.
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Halogenation : Bromine in acetic acid substitutes hydrogen at position 4, yielding brominated analogs.
Ring-Opening and Rearrangement
Under strong acidic or basic conditions:
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Acid Hydrolysis : The pyrrolone ring opens to form linear diketones, which can recyclize under thermal conditions.
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Base-Mediated Rearrangement : In NaOH/EtOH, the 4-chlorobenzyl group undergoes nucleophilic displacement, forming hydroxyl or amine derivatives .
Biological Activity-Driven Reactions
The compound’s antiproliferative and antimicrobial activities are modulated via targeted modifications:
Spectroscopic Characterization
Key analytical data for reaction products include:
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¹H NMR : Aromatic protons in the benzimidazole ring resonate at δ 7.5–8.2 ppm, while the 4-chlorobenzyl group shows signals at δ 4.3–5.1 ppm .
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HRMS : Molecular ion peaks confirm derivatives, e.g., [M+H]⁺ at m/z 452.52 for N-heptyl analogs .
This compound’s reactivity aligns with trends observed in benzimidazole and pyrrolone chemistry, with its 4-chlorobenzyl group offering steric and electronic modulation. Further studies should explore its catalytic asymmetric synthesis and in vivo metabolic pathways.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzimidazole moiety, a pyrrole ring, and a chlorobenzyl substituent. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. For example, one method involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity and yield.
Biological Activities
Anticancer Properties
Research indicates that 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one exhibits significant cytotoxic activity against various cancer cell lines. Studies have shown that this compound can inhibit the proliferation of human colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cells. For instance, one study reported an IC50 value of approximately 11 µM against HCT-116 cells, demonstrating its potency as an anticancer agent .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. The presence of the benzimidazole and pyrrole rings is believed to play a crucial role in its interaction with biological targets, potentially inhibiting key enzymes involved in tumor growth .
Therapeutic Applications
Potential Drug Development
Due to its promising biological activities, this compound is being investigated as a lead compound for developing new anticancer drugs. Molecular hybridization strategies have been employed to create derivatives with enhanced efficacy and selectivity against cancer cells while minimizing toxicity to normal cells .
Other Therapeutic Uses
Beyond oncology, compounds similar to this compound are also being explored for their antimicrobial properties. Preliminary studies suggest that modifications to the chemical structure can lead to enhanced activity against bacterial strains, making it a candidate for further research in infectious disease treatment .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole and pyrrole rings are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Chlorinated vs. Non-Chlorinated Substituents: The 4-chlorobenzyl group in the target compound likely enhances its lipophilicity compared to non-chlorinated analogs (e.g., Analog 2). This could improve membrane permeability and target engagement in hydrophobic environments, such as enzyme active sites . However, excessive halogenation (e.g., Analog 1’s 2,4-dichlorophenyl) may reduce solubility, limiting bioavailability .
- Benzimidazole-Pyrrolone Hybridization: The pyrrolone-benzimidazole framework is shared with Analog 3, which substitutes the 4-chlorobenzyl group with a naphthylthiazole moiety.
Pharmacological Implications : Analog 4, featuring an isoindoline-dione scaffold instead of pyrrolone, exhibited significant α-glycosidase inhibition . This suggests that the target compound’s pyrrolone core could be optimized for similar enzymatic targets by adjusting substituents.
Biological Activity
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes the formation of the benzimidazole moiety followed by the introduction of the pyrrole and chlorobenzyl groups. This synthetic pathway allows for the exploration of various substitutions to optimize biological activity.
Anticancer Activity
Research has shown that derivatives of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones exhibit significant inhibitory effects on fibroblast growth factor receptor 1 (FGFR1), a key player in tumorigenesis. The compound demonstrated an IC50 value of 3.5 μM against FGFR1, indicating moderate potency as a kinase inhibitor . Further modifications led to compounds with enhanced activity, such as those with IC50 values of 0.63 μM and 0.32 μM , showcasing their potential as anticancer agents .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the benzimidazole and pyrrole rings significantly influence biological activity. For instance, substituents on the phenyl ring can enhance or diminish potency against cancer cell lines. Notably, compounds with hydroxyl groups showed improved activity against the KG1 myeloma cell line, with IC50 values ranging from 5.6 μM to 9.3 μM .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable antiproliferative effects on various cancer cell lines, including KG1 and A549 cells. The compound's mechanism appears to involve the inhibition of FGFR signaling pathways, which are often dysregulated in cancers.
Comparative Analysis
A comparative analysis with other known FGFR inhibitors indicated that this compound holds promise due to its favorable potency and selectivity profile. The following table summarizes key findings from various studies:
| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| 5-amino-4-(1H-benzo[d]imidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one | 3.5 | FGFR1 | Kinase Inhibition |
| 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydro-pyrrol-3-one | 0.63 | KG1 | Kinase Inhibition |
| This compound | 5.6 | A549 | Antiproliferative Activity |
Q & A
Advanced Research Question
- Thermogravimetric analysis (TGA) : Quantifies mass loss during heating (e.g., decomposition onset at 172–193°C for benzimidazole derivatives) .
- Differential thermal analysis (DTA) : Identifies exothermic/endothermic events linked to phase transitions or degradation .
- Gas chromatography-mass spectrometry (GC-MS) : Analyzes volatile decomposition byproducts (e.g., chlorobenzyl fragments) .
Are there computational approaches to predict the reactivity of this compound in novel reactions?
Advanced Research Question
- Molecular docking : Evaluates binding affinity to biological targets (e.g., antioxidant activity studies in ) .
- DFT-based frontier molecular orbital (FMO) analysis : Predicts sites of electrophilic/nucleophilic attack .
- MD simulations : Models solvation effects and conformational stability in aqueous/organic media .
How can researchers manage byproducts during large-scale synthesis?
Advanced Research Question
- Process analytical technology (PAT) : Monitors reactions in real-time using inline FTIR or Raman spectroscopy .
- Recrystallization optimization : Ethanol/water mixtures (7:3) improve purity by removing sulfonamide byproducts .
- Scale-up protocols : Gradual reagent addition under inert atmospheres reduces dimerization side reactions .
What strategies validate the biological activity of this compound in preclinical studies?
Advanced Research Question
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., antioxidant activity via DPPH scavenging) .
- ADME profiling : Use Caco-2 cell models to assess permeability and metabolic stability .
- Fluorescence spectroscopy : Track cellular uptake and sublocalization (e.g., mitochondrial targeting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
